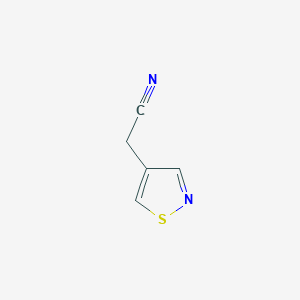

2-(1,2-Thiazol-4-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

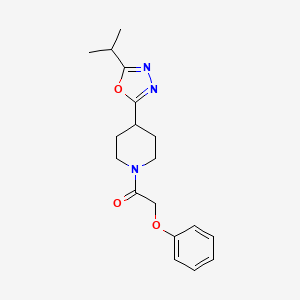

2-(1,2-Thiazol-4-yl)acetonitrile is a chemical compound that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, attached to an acetonitrile group. This structure is a key intermediate in the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of thiazolylacetonitrile derivatives typically involves ring transformation reactions. For instance, the preparation of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives is achieved by transforming 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good product yields . Another synthetic approach reported involves the base-promoted reaction of 2H-pyran-3-carbonitriles with 2-aminobenzthazole, using cesium carbonate at room temperature to obtain (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives .

Molecular Structure Analysis

The molecular structure of thiazolylacetonitrile derivatives can be complex, as seen in the synthesis of Co(III) complexes where 2-amino-1,3,4-thiadiazole reacts with acetonitrile to form compounds with planar square and octahedral geometries . The molecular modeling of such compounds provides insights into their molecular parameters, including electronegativity, net dipole moment, total energy, electronic energy, binding energy, electrophilicity index, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .

Chemical Reactions Analysis

Thiazolylacetonitriles exhibit diverse reactivity towards electrophilic reagents. For example, reactions with acetone and malononitrile derivatives in the presence of sulfur yield thiophene derivatives . Additionally, the condensation of aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile via Knoevenagel condensation demonstrates the versatility of these compounds in forming various substituted acrylonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolylacetonitrile derivatives can be influenced by their molecular structure. The photophysical and solvatochromic properties of these compounds have been studied, revealing solvent-dependent spectral properties, which were investigated using the Lippert-Mataga plot to establish a relationship between fluorescence quantum efficiencies and calculated HOMO energies . The complexes formed with divalent transition metal ions like manganese, cobalt, nickel, copper, zinc, cadmium, and mercury exhibit octahedral geometries and are characterized as non-electrolytes in absolute ethanol .

Safety And Hazards

The safety information for 2-(1,2-Thiazol-4-yl)acetonitrile includes several hazard statements such as H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

2-(1,2-thiazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNJONLMISNCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-Thiazol-4-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)

![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)